molecular formula C16H10Cl2N2O B257281 2,4-dichloro-N-quinolin-5-ylbenzamide

2,4-dichloro-N-quinolin-5-ylbenzamide

Cat. No.: B257281
M. Wt: 317.2 g/mol
InChI Key: NHFZZHGUVCBVSH-UHFFFAOYSA-N
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Description

2,4-dichloro-N-quinolin-5-ylbenzamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and neuroscience. This benzamide derivative features a quinoline scaffold, a structure frequently investigated for its diverse biological activities. While specific data on this compound is limited in the public domain, its core structure is closely related to other N-(indol-5-yl)benzamide and N-(quinolin-2-yl)benzamide compounds that have been identified as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B) . MAO-B is a flavin-containing enzyme located in the mitochondrial outer membrane and plays a critical role in the metabolism of neurotransmitters in the central nervous system. Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative disorders, as it increases dopamine levels and can reduce oxidative stress that contributes to neuronal death . Researchers can explore this compound as a potential candidate for investigating new pathways in Parkinson's disease pathology and therapy. Its structural profile suggests it may exhibit a competitive and reversible mode of enzyme inhibition, which is desirable for drug discovery efforts. Furthermore, related compounds have demonstrated high blood-brain barrier (BBB) permeability in experimental models, a crucial characteristic for central nervous system targets . This makes 2,4-dichloro-N-quinolin-5-ylbenzamide a valuable tool for researchers aiming to develop novel neuroprotective agents and study the complex mechanisms of neurodegenerative diseases.

Properties

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

2,4-dichloro-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H10Cl2N2O/c17-10-6-7-11(13(18)9-10)16(21)20-15-5-1-4-14-12(15)3-2-8-19-14/h1-9H,(H,20,21)

InChI Key

NHFZZHGUVCBVSH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chloro- and Nitro-Substituted Benzamides

  • 2-Chloro-5-nitro-N-(4-quinolin-2-yloxyphenyl)benzamide (CAS 647852-85-5): Structure: Incorporates a nitro group at position 5 and chlorine at position 2 on the benzamide, with a quinoline-2-yloxy phenyl group. Molecular Weight: 419.817 g/mol, significantly higher than the dichloro analog due to the nitro substituent and extended aromatic system. Physicochemical Properties: LogP = 6.437, indicating high lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Dichloro-Substituted Analogs

Heterocyclic Modifications

Quinolin-6-yl Acetamide Derivatives

  • (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: Structure: Substitutes benzamide with an indolinone-acetamide core and quinolin-6-yl group.

Pyridine-Based Analogs

Functional Group Variations

Thiazolidinone and Benzodioxole Systems

  • N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide: Structure: Features a thiazolidinone ring and benzodioxole group, introducing additional hydrogen-bonding sites. Impact: The thiazolidinone core may enhance metabolic stability but increase synthetic complexity compared to simple benzamides .

Thiophene and Dihydroisoquinoline Derivatives

  • 5-Chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (CAS 955230-74-7): Structure: Integrates a dihydroisoquinoline and thiophene group, altering electronic properties.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP Notable Features Reference
2,4-Dichloro-N-quinolin-5-ylbenzamide Benzamide 2,4-Cl; quinolin-5-yl ~350–380 (estimated) N/A High halogen bonding potential
2-Chloro-5-nitro-N-(quinolin-2-yloxy)benzamide Benzamide 2-Cl, 5-NO₂; quinolin-2-yloxy phenyl 419.817 6.437 Enhanced lipophilicity
N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide Benzamide 5-OCH₃, 2-NO₂; pyridine-2-yl N/A N/A Reduced aromatic stacking
Quinolin-6-yl indolinone-acetamide Indolinone-acetamide 4-Br-benzyl; quinolin-6-yl N/A N/A Conformational flexibility
5-Chloro-N-(dihydroisoquinolin-thiophene)benzamide Benzamide 5-Cl, 2-OCH₃; dihydroisoquinoline, thiophene 427.0 N/A Sulfur-mediated interactions

Key Research Findings

  • Substituent Position Matters : Chlorine at positions 2 and 4 on benzamide (as in the target compound) likely provides optimal steric and electronic effects for target engagement compared to single chloro or nitro substituents .
  • Heterocycle Choice Influences Activity: Quinoline’s extended aromatic system enhances π-π interactions relative to pyridine or thiophene, though sulfur-containing heterocycles may offer unique binding modes .
  • Lipophilicity vs.

Preparation Methods

Method Overview

This classical approach involves converting 2,4-dichlorobenzoic acid to its acid chloride, followed by coupling with 5-aminoquinoline.

Procedure:

  • Chlorination :

    • 2,4-Dichlorobenzoic acid (1 eq) is refluxed with thionyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) for 2–3 hours.

    • Solvent removal yields 2,4-dichlorobenzoyl chloride as a pale-yellow solid.

  • Amidation :

    • 5-Aminoquinoline (1 eq) and triethylamine (1.2 eq) are dissolved in DCM at 0°C.

    • Acid chloride is added dropwise, and the mixture is stirred at room temperature for 12 hours.

    • Workup includes washing with NaHCO₃, drying (Na₂SO₄), and purification via silica gel chromatography (petroleum ether/EtOAc, 4:1).

Yield: 78–85%

Advantages : High scalability, minimal side products.
Limitations : Requires handling corrosive reagents (SOCl₂).

Carbodiimide-Based Coupling

Method Overview

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-carbonyldiimidazole (CDI) activate the carboxylic acid for amide formation.

Procedure:

  • Activation :

    • 2,4-Dichlorobenzoic acid (1 eq) and CDI (1.2 eq) are stirred in tetrahydrofuran (THF) at 25°C for 2 hours.

  • Coupling :

    • 5-Aminoquinoline (1 eq) is added, and the reaction is stirred for 6–8 hours.

    • Quenching with water, extraction (EtOAc), and column chromatography yield the product.

Yield: 70–82%

Advantages : Mild conditions, avoids acid chloride formation.
Limitations : Moderate yields due to competing hydrolysis.

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation accelerates reaction kinetics, reducing time and improving efficiency.

Procedure:

  • Reaction Setup :

    • 2,4-Dichlorobenzoic acid (1 eq), 5-aminoquinoline (1 eq), and HATU (1.2 eq) in DMF are irradiated at 120°C for 20 minutes.

  • Workup :

    • Dilution with water, filtration, and recrystallization (ethanol/water) yield pure product.

Yield: 88–92%

Advantages : Rapid synthesis, high purity.
Limitations : Specialized equipment required.

Palladium-Catalyzed Direct Arylation

Method Overview

Pd(OAc)₂ catalyzes C–H activation of pre-formed benzamides for coupling with haloquinolines.

Procedure:

  • Substrate Preparation :

    • N-(quinolin-5-yl)benzamide (1 eq) and 1,2-dichloroethane (2 eq) are combined with Pd(OAc)₂ (5 mol%), K₂CO₃ (2 eq), and NaOTf (3 eq) in toluene.

  • Reaction :

    • Heated at 90°C for 24 hours under argon.

    • Purification via flash chromatography yields the dichlorinated product.

Yield: 65–73%

Advantages : Late-stage functionalization capability.
Limitations : Lower yields, requires inert conditions.

Solid-Phase Synthesis

Method Overview

Immobilized 5-aminoquinoline on Wang resin enables iterative coupling and cleavage.

Procedure:

  • Resin Loading :

    • Wang resin (1 eq) is treated with 5-aminoquinoline (1.2 eq) and DIC/HOBt in DMF.

  • Coupling :

    • 2,4-Dichlorobenzoic acid (1.5 eq) activated with HBTU is added to the resin.

  • Cleavage :

    • TFA/DCM (95:5) liberates the product, which is precipitated with cold ether.

Yield: 80–86%

Advantages : High purity, automation potential.
Limitations : Cost-intensive for large-scale synthesis.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Acid Chloride78–8514–16 hrsLowHigh
Carbodiimide70–828–10 hrsMediumModerate
Microwave88–9220 minHighLow
Palladium-Catalyzed65–7324 hrsHighModerate
Solid-Phase80–8648 hrsHighLow

Mechanistic Insights

  • Acid Chloride Route : Proceeds via nucleophilic acyl substitution, favored by the electron-withdrawing Cl groups enhancing electrophilicity.

  • Pd-Catalyzed Method : Involves oxidative addition of C–Cl bonds to Pd(0), followed by transmetalation and reductive elimination .

Q & A

Q. Table 1: Key Reaction Parameters from Literature

ReagentSolventTemperatureYieldReference
2,4-Dichlorobenzoyl chlorideDichloromethaneRT~65%
5-AminoquinolineTHF50°C~72%

Basic: Which spectroscopic techniques are critical for characterizing 2,4-dichloro-N-quinolin-5-ylbenzamide?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the amide bond formation and substitution patterns. For example, the quinoline proton signals appear as distinct multiplets in δ 7.5–8.5 ppm .
  • FT-IR : Bands at ~1650 cm1^{-1} (amide C=O stretch) and ~1550 cm1^{-1} (C-Cl stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 439.30) .

Basic: What initial biological targets have been explored for this benzamide derivative?

Methodological Answer:
While direct evidence for this compound is limited, structural analogs suggest potential applications:

  • Medicinal Chemistry : Targeting kinase enzymes or GPCRs due to the quinoline scaffold’s affinity for hydrophobic binding pockets .
  • Antimicrobial Activity : Thiazole-containing benzamides (similar to ) show efficacy against bacterial biofilms, suggesting possible derivative testing .

Advanced: How can reaction yields be optimized for 2,4-dichloro-N-quinolin-5-ylbenzamide in the presence of sensitive functional groups?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require lower temperatures (<40°C) to prevent decomposition .
  • Inert Conditions : Use of argon/nitrogen atmospheres minimizes oxidation of the quinoline ring .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation reactions by activating the carbonyl electrophile .

Q. Table 2: Yield Optimization Strategies

ConditionYield ImprovementReference
Anhydrous DMF, 30°C+15%
DMAP (10 mol%)+20%

Advanced: How can researchers resolve contradictions between crystallographic and computational structural data?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation approaches include:

  • Triangulation : Cross-validate using multiple techniques (e.g., X-ray crystallography, DFT calculations, and NOESY NMR) to identify dominant conformers .
  • Dynamic Sampling : Molecular dynamics simulations (MD) can model solvent interactions and thermal fluctuations missed in static calculations .
  • Data Transparency : Open sharing of raw crystallographic data (e.g., via IUCr archives) allows independent validation .

Advanced: What strategies enhance the bioavailability of 2,4-dichloro-N-quinolin-5-ylbenzamide in pharmacological studies?

Methodological Answer:
Bioavailability challenges (e.g., poor solubility) are addressed via:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, later cleaved in vivo .
  • Formulation Studies : Use of nanocarriers (liposomes) or co-solvents (PEG 400) to enhance aqueous solubility .
  • Metabolic Stability Assays : Liver microsome testing identifies vulnerable sites for structural modification (e.g., fluorination to block CYP450 oxidation) .

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